3-({4-[(3-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-1H-INDOLE
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Overview
Description
3-({4-[(3-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-1H-INDOLE is a complex organic compound that features a piperazine ring and an indole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-[(3-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-1H-INDOLE typically involves multiple steps. One common method includes the Mannich reaction, where a piperazine derivative is reacted with formaldehyde and an indole derivative under acidic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process generally includes the same steps as laboratory synthesis but optimized for scale, including continuous flow reactions and real-time monitoring of reaction parameters to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
3-({4-[(3-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-1H-INDOLE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the indole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-({4-[(3-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-1H-INDOLE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-({4-[(3-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-1H-INDOLE involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 1-(3-氨丙基)-4-甲基哌嗪
Uniqueness
3-({4-[(3-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-1H-INDOLE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a piperazine ring and an indole moiety makes it particularly versatile for various applications in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
3-[[4-[(3-methylphenyl)methyl]piperazin-1-yl]methyl]-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3/c1-17-5-4-6-18(13-17)15-23-9-11-24(12-10-23)16-19-14-22-21-8-3-2-7-20(19)21/h2-8,13-14,22H,9-12,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBQRYSQUHCGHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)CC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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